molecular formula C9H6F2N2O2 B2917031 1-(difluoromethyl)-7-nitro-1H-indole CAS No. 1778511-20-8

1-(difluoromethyl)-7-nitro-1H-indole

Cat. No.: B2917031
CAS No.: 1778511-20-8
M. Wt: 212.156
InChI Key: IEJMXPSURQFOSM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-nitro-1H-indole is a synthetically produced nitrogen-based heterocyclic compound with the molecular formula C9H6F2N2O2. It serves as a valuable chemical building block, or "synthon," for the preparation of more complex, biologically active molecules . The core structural features of this compound—an indole scaffold bearing a difluoromethyl group at the 1-position and a nitro group at the 7-position—make it a compound of significant interest in modern drug discovery and development. The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to bind to multiple biological targets with high affinity . Researchers extensively utilize indole derivatives like this one in the target-based design of potential therapeutic agents. The specific substitutions on the indole ring can drastically alter the compound's electronic properties, lipophilicity, and metabolic stability, allowing for the optimization of drug-like properties. Indole-based compounds have demonstrated a wide spectrum of pharmacological activities, including notable potential as anticancer agents, antimicrobials, and treatments for neurodegenerative disorders . The incorporation of fluorine atoms, as in the difluoromethyl group, is a common strategy in medicinal chemistry to influence a molecule's bioavailability, binding affinity, and overall metabolic profile. The primary research application of this compound is in the synthesis and exploration of novel compounds for pharmacological screening. It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(difluoromethyl)-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-2-1-3-7(8(6)12)13(14)15/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMXPSURQFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778511-20-8
Record name 1-(difluoromethyl)-7-nitro-1H-indole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-7-nitro-1H-indole typically involves the introduction of the difluoromethyl group and the nitro group onto the indole ring. One common method is the late-stage difluoromethylation of indole derivatives. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled introduction of the difluoromethyl group. Additionally, the use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-7-nitro-1H-indole has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-7-nitro-1H-indole involves its interaction with various molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to specific enzymes or receptors, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituents:

Compound Position 1 Substituent Position 7 Substituent Other Substituents Molecular Weight Key Properties/Data
1-(Difluoromethyl)-7-nitro-1H-indole -CF₂H -NO₂ None ~195.1 (estimated) Hypothesized high lipophilicity and metabolic stability due to -CF₂H; strong electron-withdrawing effects from -NO₂ .
4-Fluoro-7-nitro-1H-indole None -NO₂ -F at position 4 180.14 Density: 1.5 g/cm³; Boiling point: 369°C; Flash point: 177°C. Electron-withdrawing -NO₂ and -F create a highly electron-deficient aromatic system.
1-Methyl-5-nitro-1H-indole -CH₃ None -NO₂ at position 5 176.17 Melting point: 164–165°C; Yield: 83%. Methyl group enhances solubility, while -NO₂ at position 5 directs reactivity toward electrophilic substitution at position 3 .
7-Chloroindole None -Cl None 151.58 Chlorine at position 7 acts as a leaving group, enabling nucleophilic substitution. Less electron-withdrawing than -NO₂, leading to higher ring reactivity .

Analysis:

  • Electronic Effects: The nitro group at position 7 in the target compound significantly deactivates the indole ring compared to chloro or fluoro substituents, reducing susceptibility to electrophilic attack.
  • Steric and Physical Properties: The difluoromethyl group (-CF₂H) introduces moderate steric bulk compared to smaller substituents like -F or -Cl. This may influence crystal packing (melting points) and solubility. For example, 1-methyl-5-nitro-1H-indole has a high melting point (164–165°C) due to efficient packing of the planar indole core , whereas fluoro- or chloro-substituted analogs may exhibit lower melting points.

Biological Activity

1-(Difluoromethyl)-7-nitro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 1778511-20-8
  • Molecular Formula : C9H7F2N3O2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
E. coli32 µg/mL

Antitumor Activity

Preliminary studies suggest that this indole derivative possesses antitumor activity. In vivo experiments in murine models have shown a reduction in tumor size when treated with the compound. The proposed mechanism involves induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group is believed to play a critical role in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS), ultimately resulting in cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The study concluded that the compound exhibited potent activity against resistant strains, highlighting its potential as a novel antimicrobial agent.

Study 2: Antitumor Properties

A separate study focused on the antitumor effects of the compound in a xenograft model of human cancer. The results showed that treatment with this compound significantly inhibited tumor growth compared to control groups, suggesting its viability as an anticancer therapeutic.

Research Findings

Recent literature has emphasized the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioactivity. The incorporation of difluoromethyl groups has been linked to improved pharmacokinetic profiles, making this compound a candidate for further development in medicinal chemistry.

Q & A

Advanced Research Question

  • Systematic substitution : Synthesize analogs with nitro groups at alternate positions (e.g., 5- or 6-nitro) or replace it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) .
  • Biological assays : Test cytotoxicity, enzyme inhibition, or cellular uptake to correlate substituent effects with activity. For example, nitro-to-cyano substitutions may reduce off-target redox reactivity .
  • Metabolic stability profiling : Compare nitro-reduction susceptibility across analogs using liver microsome assays .

How should researchers resolve contradictions in reported biological activities of fluorinated indole derivatives?

Advanced Research Question
Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions, cell lines, or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt uniform assay parameters (e.g., ATP concentration, incubation time) .
  • Orthogonal validation : Confirm hits using independent techniques (e.g., CRISPR knockdown alongside pharmacological inhibition) .
  • Batch-to-batch consistency : Ensure compound purity via QC/QA workflows (e.g., ≥98% purity by NMR and LC-MS) .

What computational tools are suitable for predicting the metabolic fate of this compound?

Advanced Research Question

  • ADMET prediction software : Use SwissADME or ADMET Predictor to identify vulnerable metabolic sites (e.g., nitro-reduction, CYP450 oxidation) .
  • Molecular dynamics (MD) simulations : Model interactions with metabolizing enzymes (e.g., nitroreductases) to predict degradation pathways .
  • In silico docking : Prioritize analogs with lower binding affinity to off-target enzymes (e.g., hepatic CYP3A4) .

What experimental controls are critical when assessing the nitro group’s redox activity in cellular models?

Advanced Research Question

  • Nitroreductase inhibitors : Co-treat with dicoumarol to confirm nitro-specific effects .
  • ROS scavengers : Use N-acetylcysteine to distinguish nitro-mediated oxidative stress from other mechanisms .
  • Pro-drug validation : Test activity in nitroreductase-deficient cell lines to rule out non-specific activation .

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